molecular formula C24H21NO5 B7859855 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B7859855
M. Wt: 403.4 g/mol
InChI Key: SWZCTMTWRHEBIN-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₁NO₅, with a molecular weight of 403.43 g/mol (calculated based on structural analogs) .

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid , commonly referred to as Fmoc-L-Tyr(OH)-OH, is a derivative of tyrosine characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N2O4C_{20}H_{21}N_{2}O_{4} with a molecular weight of approximately 365.39 g/mol. The structural representation is as follows:

Structure C20H21N2O4\text{Structure }\text{C}_{20}\text{H}_{21}\text{N}_{2}\text{O}_{4}

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-L-Tyr(OH)-OH against various pathogens. The compound was tested against a range of bacteria and fungi, including multidrug-resistant strains.

Table 1: Antimicrobial Activity of Fmoc-L-Tyr(OH)-OH

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)16 µg/mL
Vancomycin-resistant Enterococcus faecalis (VRE)8 µg/mL
Escherichia coli32 µg/mL
Candida auris64 µg/mL

These results suggest that Fmoc-L-Tyr(OH)-OH exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

In addition to its antimicrobial properties, Fmoc-L-Tyr(OH)-OH has been investigated for its anticancer potential. The compound was evaluated in vitro against several cancer cell lines.

Table 2: Anticancer Activity of Fmoc-L-Tyr(OH)-OH

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)25
HeLa (Cervical cancer)30
A549 (Lung cancer)20

The IC50 values indicate that Fmoc-L-Tyr(OH)-OH has moderate cytotoxic effects on these cancer cell lines, which could be attributed to its ability to induce apoptosis and inhibit cell proliferation .

The biological activity of Fmoc-L-Tyr(OH)-OH may be linked to its interactions with specific biological macromolecules. Studies suggest that the compound can bind to enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular processes.

Case Study: Interaction with Enzymes

A study demonstrated that Fmoc-L-Tyr(OH)-OH inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition could explain its anticancer effects, as DHFR is a target for many chemotherapeutic agents .

Scientific Research Applications

Peptide Synthesis

Fmoc-4-hydroxyphenylalanine is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is crucial for synthesizing complex peptides that may have therapeutic applications.

Drug Development

The compound's structural features allow it to be incorporated into peptide-based drugs. Research has demonstrated that peptides containing Fmoc-4-hydroxyphenylalanine exhibit improved stability and bioactivity, making them suitable candidates for drug development targeting various diseases, including cancer and metabolic disorders.

Bioconjugation

Fmoc-4-hydroxyphenylalanine can be used in bioconjugation strategies to attach peptides to other biomolecules, such as antibodies or nucleic acids. This application is significant in the development of targeted therapies and diagnostic tools.

Case Study 1: Anticancer Peptide Development

A study explored the incorporation of Fmoc-4-hydroxyphenylalanine into a peptide designed to target cancer cells selectively. The resultant peptide demonstrated enhanced binding affinity to cancer cell receptors compared to its non-modified counterparts, indicating the potential for developing targeted anticancer therapies.

Case Study 2: Peptide-Based Vaccines

Research has also focused on using Fmoc-4-hydroxyphenylalanine in the design of peptide-based vaccines. By modifying peptide epitopes with this amino acid, scientists were able to enhance immune responses in preclinical models, showcasing its applicability in vaccine development.

Data Table: Comparison of Applications

Application AreaDescriptionBenefits
Peptide SynthesisUsed as a building block in SPPSFacilitates the formation of complex peptides
Drug DevelopmentIncorporated into therapeutic peptidesImproved stability and bioactivity
BioconjugationAttaches peptides to biomolecules for targeted therapiesEnhances specificity and efficacy
Vaccine DevelopmentModifies peptide epitopes for improved immune responsePotential for more effective vaccines

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids with diverse aryl or alkyl substituents on the β-carbon. Below is a detailed comparison with structurally related analogs:

Substituent-Specific Comparisons

Aromatic Substituents

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl 403.43* High polarity due to phenolic -OH; potential for peptide-based drug design .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) 401.45 Enhanced hydrophobicity; used in peptide libraries for hydrophobic interaction studies .
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl 432.43 Electron-withdrawing nitro group increases acidity; used in photolabile protecting strategies .
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl 383.39 Fluorine enhances metabolic stability; applied in CNS-targeting peptides .

Heterocyclic and Alkyl Substituents

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(morpholin-4-yl)propanoic acid Morpholin-4-yl 396.45 Tertiary amine enhances water solubility; used in prodrug delivery systems .
2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid (2-Hydroxyethyl)sulfanyl 385.45 Thioether linkage improves oxidative stability; applied in antiviral peptide analogs .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridazin-4-yl)propanoic acid Pyridazin-4-yl 400.44 Heterocyclic moiety enables π-π stacking; explored in enzyme inhibition studies .

Physical Properties

  • Purity: Most analogs exhibit ≥95% purity (HPLC), with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid achieving 99.76% purity .
  • Solubility: Compounds with polar substituents (e.g., -OH, -NO₂) show higher solubility in polar solvents (DMF, DMSO) compared to hydrophobic analogs (e.g., o-tolyl) .
  • Melting Points: Derivatives like 2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid melt at 116–117°C, while bulkier substituents (e.g., 4-isopropylphenyl) reduce crystallinity .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZCTMTWRHEBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125700-34-7
Record name 125700-34-7
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